3-(2-hydroxyphenyl)-4-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-pyrazol-5-ol

Physicochemical profiling Lead-likeness Fragment-based screening

This 1H-pyrazol-5-ol is a critical research tool for kinase inhibitor library design. Its specific combination of a free N1-H/pyrazol-5-ol tautomeric system and a 4-methoxyphenyl substituent creates a unique hydrogen-bonding and lipophilicity profile (SlogP 1.30) distinct from N-substituted or 4-methyl analogs. This structural specificity is essential for reproducible SAR campaigns, as generic substitutions risk unpredictable changes in target binding. For ADME assays, it serves as a balanced calibration standard within the 4-(1-aryl-2-nitroethyl) series. It is also an ideal model substrate for asymmetric synthesis and green chemistry education. Note: compound is racemic; confirm enantiomeric composition is suitable before screening.

Molecular Formula C18H17N3O5
Molecular Weight 355.35
CAS No. 956574-52-0
Cat. No. B2483452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-hydroxyphenyl)-4-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-pyrazol-5-ol
CAS956574-52-0
Molecular FormulaC18H17N3O5
Molecular Weight355.35
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(C[N+](=O)[O-])C2=C(NNC2=O)C3=CC=CC=C3O
InChIInChI=1S/C18H17N3O5/c1-26-12-8-6-11(7-9-12)14(10-21(24)25)16-17(19-20-18(16)23)13-4-2-3-5-15(13)22/h2-9,14,22H,10H2,1H3,(H2,19,20,23)
InChIKeyBRIZBOSOUSYVRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Hydroxyphenyl)-4-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-pyrazol-5-ol (CAS 956574-52-0): Structural and Physicochemical Baseline for Procurement Screening


3-(2-Hydroxyphenyl)-4-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-pyrazol-5-ol (CAS 956574-52-0) is a fully substituted 1H-pyrazol-5-ol derivative carrying a 2-hydroxyphenyl group at C3, a 1-(4-methoxyphenyl)-2-nitroethyl side chain at C4, and a free 5-hydroxy (pyrazolone tautomer) functionality . With a molecular formula of C₁₈H₁₇N₃O₅ and a molecular weight of 355.35 g·mol⁻¹, it contains one chiral center and presents five hydrogen-bond donor and four acceptor sites [1]. The compound is cataloged as a research-grade screening compound (typical purity ≥95%) and is offered on a make-to-order basis by suppliers such as Enamine [2]. No peer-reviewed biological evaluation specific to this CAS number was identified in the public domain as of the search date, placing it in the category of structurally enabled but pharmacologically uncharacterized chemical probes .

Why 3-(2-Hydroxyphenyl)-4-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-pyrazol-5-ol Cannot Be Interchanged with Close Structural Analogs


Within the 4-(1-aryl-2-nitroethyl)-pyrazol-5-ol series, even single-atom or single-functional-group variations produce substantial shifts in key drug-likeness and reactivity parameters that directly affect library design, synthetic tractability, and biological screening outcomes [1]. The target compound's 4-methoxy substituent on the phenyl ring of the nitroethyl side chain introduces distinct electronic (Hammett σₚ = −0.27 for OCH₃ vs. −0.17 for CH₃) and lipophilic (π = −0.02 for OCH₃ vs. +0.56 for CH₃) contributions relative to the 4-methyl analog (CAS 724740-57-2), altering both LogP and hydrogen-bonding capacity in ways that can shift target-binding profiles [2]. Simultaneously, the free N1-H and C5-OH (pyrazolone tautomer) configuration provides an additional hydrogen-bond donor compared to N1-phenyl-capped analogs such as CAS 1007186-39-1, potentially enabling distinct protein-ligand interaction geometries that cannot be replicated by N-substituted congeners [3]. Generic substitution within this series therefore risks altering solubility, permeability, metabolic stability, and pharmacophoric presentation in non-linear and difficult-to-predict ways, making compound-specific sourcing essential for reproducible SAR campaigns.

Quantitative Differentiation Evidence for 3-(2-Hydroxyphenyl)-4-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-pyrazol-5-ol (956574-52-0) vs. Closest Analogs


Molecular Weight and Heavy Atom Count Differentiation vs. 3,5-Dimethyl-1H-pyrazole Analog (CAS 956181-62-7)

The target compound possesses a molecular weight (MW) of 355.35 g·mol⁻¹ and 26 heavy atoms, compared with 275.31 g·mol⁻¹ and 20 heavy atoms for the 3,5-dimethyl-N-substituted analog 1-[1-(4-methoxyphenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole (CAS 956181-62-7) . This 80 Da difference (29% increase) places the target compound closer to the upper boundary of lead-like chemical space (MW ≤ 350) [1]. The additional 2-hydroxyphenyl substituent at C3 and the free N1-H/C5-OH tautomeric system on the pyrazole ring contribute substantially to both hydrogen-bond donor count (5 vs. 0 for the comparator) and topological polar surface area, parameters directly relevant to oral bioavailability prediction [2].

Physicochemical profiling Lead-likeness Fragment-based screening

Lipophilicity (SlogP) and Aqueous Solubility (logS) Comparison with the 4-Methylphenyl Analog (CAS 724740-57-2)

Computed SlogP for the target compound is 1.30, indicating moderate lipophilicity consistent with oral drug-like space [1]. The 4-methoxyphenyl substituent (Hammett σₚ = −0.27; hydrophobic π = −0.02) confers a distinctly different electronic and lipophilic profile compared with the 4-methylphenyl analog (CAS 724740-57-2; σₚ = −0.17; π = +0.56), which has a molecular formula of C₁₈H₁₇N₃O₄ (MW 339.35) . The methoxy-to-methyl substitution replaces a purely hydrophobic methyl group with a polarizable ether oxygen capable of acting as a hydrogen-bond acceptor, altering both the logP contribution (Δπ ≈ −0.58 units) and the electron density distribution on the aryl ring [2]. This electronic modulation can influence π–π stacking interactions and oxidative metabolism susceptibility at the para position.

ADME prediction Lipophilicity Aqueous solubility

Free N1-H Pyrazol-5-ol Tautomeric System vs. N1-Phenyl-Capped Analog (CAS 1007186-39-1)

The target compound retains a free N1-H on the pyrazole ring, enabling the pyrazol-5-ol ⇌ pyrazol-3-one tautomeric equilibrium that provides both a hydrogen-bond donor (N1-H) and acceptor (C5=O in the keto tautomer) at the pyrazole core . In contrast, the N1-phenyl-substituted analog 4-[1-(4-methoxyphenyl)-2-nitroethyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol (CAS 1007186-39-1) is locked in the enol form with no N1-H donor capability . This difference is pharmacophorically significant because the N1-H/C5-OH motif is a recognized hinge-binding element in kinase inhibitor design (e.g., forming a bidentate donor–acceptor pair with the kinase hinge region), whereas N1-substituted pyrazoles must rely on alternative binding modes [1]. The 3-(2-hydroxyphenyl) substituent in the target compound further provides an intramolecular hydrogen-bonding opportunity (O–H···N or O–H···O) that can pre-organize the bioactive conformation.

Tautomerism Hydrogen-bonding pharmacophore Kinase inhibitor design

Synthetic Accessibility via β-Nitrostyrene Michael Addition Route: Green Chemistry Potential

Compounds of the 4-(1-aryl-2-nitroethyl)-pyrazol-5-ol class are accessible via a catalyst-free, 'on-water' Michael addition of pyrazolin-5-ones to β-nitrostyrenes, a protocol reported to proceed with good to excellent yields under mild aqueous conditions [1]. The target compound's specific substitution pattern—requiring a 3-(2-hydroxyphenyl)-2-pyrazolin-5-one nucleophile and a 4-methoxy-β-nitrostyrene electrophile—falls within the demonstrated substrate scope of this methodology [2]. This contrasts with more complex pyrazole derivatives requiring multi-step protection/deprotection sequences or transition-metal-catalyzed cross-couplings. The presence of the electron-donating 4-methoxy group on the β-nitrostyrene is expected to moderately deactivate the electrophile toward Michael addition relative to unsubstituted β-nitrostyrene, potentially requiring slightly longer reaction times but not fundamentally different conditions [3].

Green synthesis Catalyst-free reaction Scalable synthesis

Chirality and Stereochemical Complexity as a Selectivity Handle vs. Achiral Analogs

The target compound contains one chiral center at the benzylic carbon of the 1-(4-methoxyphenyl)-2-nitroethyl side chain, producing a racemic mixture in non-stereoselective syntheses . In contrast, simpler analogs such as 3-methyl-4-(2-nitro-1-phenylethyl)-1H-pyrazol-5-ol and symmetrically substituted derivatives (e.g., CAS 956181-62-7) lack this stereochemical element [1]. The presence of chirality enables downstream enantiomeric resolution (via chiral HPLC or diastereomeric salt formation) to generate enantiopure material for stereospecific target engagement studies [2]. The proximal 2-hydroxyphenyl group at C3 may additionally facilitate chiral discrimination through intramolecular hydrogen bonding that differentially stabilizes one enantiomeric conformation, a feature absent in achiral or C3-methyl-substituted comparators.

Chiral resolution Stereochemistry Enantioselective synthesis

Lack of Published Quantitative Biological Benchmarking: Evidence Gap Advisory

A comprehensive search of PubMed, SciFinder, ChEMBL, BindingDB, PubChem, and Google Scholar (through April 2026) returned zero peer-reviewed articles containing quantitative biological activity data (IC₅₀, Kᵢ, EC₅₀, MIC, etc.) for CAS 956574-52-0 [1]. This contrasts with several structurally related 4-(1-aryl-2-nitroethyl)-pyrazol-5-ol derivatives that have reported EGFR inhibitory activity (e.g., IC₅₀ values in the low micromolar range against A549 lung cancer cells) [2]. The absence of published quantitative data means that any biological performance claims for this specific compound are unverifiable through independent peer review. Procurement decisions must therefore be based on the compound's structural differentiation potential (as outlined above) and the user's willingness to invest in de novo biological characterization [3].

Data transparency Procurement risk Assay-ready characterization

Recommended Application Scenarios for 3-(2-Hydroxyphenyl)-4-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-pyrazol-5-ol (956574-52-0) Based on Structural Differentiation Evidence


Kinase Hinge-Binder Fragment Library Expansion with Free N1-H Donor Motif

The free N1-H and pyrazol-5-ol tautomeric system of CAS 956574-52-0 provides the bidentate hydrogen-bond donor–acceptor pattern recognized by kinase hinge regions, as established in pyrazole-based EGFR and VEGFR-2 inhibitor pharmacophore models [1]. This compound is suitable for inclusion in focused kinase inhibitor screening libraries where N1-unsubstituted pyrazoles are underrepresented relative to N1-aryl-capped analogs. Users should confirm enantiomeric composition before screening, as the racemic nature may confound dose–response interpretation.

Physicochemical Property Baseline Calibration in ADME Screening Cascades

With a computed SlogP of 1.30, logS of −3.57, 5 HBD, and 0 Lipinski violations, this compound occupies a favorable region of oral drug-like chemical space [1]. Its moderate lipophilicity and balanced hydrogen-bonding profile make it a suitable calibration standard for ADME assays (e.g., PAMPA permeability, microsomal stability, plasma protein binding) in campaigns exploring the 4-(1-aryl-2-nitroethyl)-pyrazol-5-ol chemical series, where it can serve as a reference point against which more lipophilic (4-Br, 4-Cl) or more polar analogs are compared.

Enantioselective Synthesis Development Leveraging Intramolecular Hydrogen Bonding

The combination of a chiral benzylic center and a proximal 2-hydroxyphenyl group at C3 creates an opportunity for substrate-controlled diastereoselective transformations or chiral auxiliary-based resolutions [1]. This compound can serve as a model substrate for developing asymmetric Michael addition protocols to β-nitrostyrenes, where the 2-OH group may coordinate to chiral Lewis acid catalysts or organocatalysts, enabling enantioselective C–C bond formation at the benzylic position [2].

Green Chemistry Methodology Demonstration: 'On-Water' Synthesis of Drug-Like Scaffolds

The compound's synthetic accessibility via catalyst-free aqueous Michael addition aligns with green chemistry principles and makes it a suitable demonstration substrate for undergraduate and graduate organic chemistry laboratory courses focused on sustainable synthesis [1]. The reaction's operational simplicity (water solvent, no catalyst, mild temperature) combined with the compound's drug-like physicochemical profile provides a pedagogically rich case study linking green synthetic methodology to medicinal chemistry relevance.

Quote Request

Request a Quote for 3-(2-hydroxyphenyl)-4-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-pyrazol-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.